2-Chloro-3-nitrobenzamide

Descripción general

Descripción

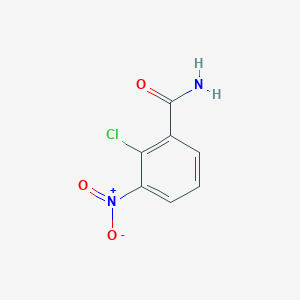

2-Chloro-3-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitrobenzamide typically involves the nitration of 2-chlorobenzamide. The process can be summarized as follows:

Nitration Reaction: 2-Chlorobenzamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the third position of the benzene ring.

Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethylformamide.

Major Products:

Reduction: The major product of the reduction reaction is 2-chloro-3-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be obtained.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antitubercular Agents

One of the most significant applications of 2-chloro-3-nitrobenzamide is as a precursor in the synthesis of antitubercular drugs. It is utilized in the production of 8-nitro-1,3-benzothiazin-4-ones, which are promising candidates for treating tuberculosis. These compounds target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for mycobacterial cell wall biosynthesis. Clinical candidates such as BTZ043 and PBTZ169 have emerged from this research, demonstrating the compound's relevance in modern medicinal chemistry .

Case Study: Synthesis of Benzothiazinones

A study detailed the synthesis of this compound from 2-chloro-5-(trifluoromethyl)benzonitrile through nitration and subsequent reaction with thionyl chloride and ammonia. The resulting benzothiazinone derivatives showed promising antitubercular activity, indicating a successful application in drug development .

Agricultural Chemistry

Intermediate for Agrochemicals

this compound serves as an intermediate in synthesizing various agrochemicals, including herbicides and insecticides. Its reactive nitro group allows for further functionalization, making it a valuable building block in creating more complex agrochemical structures.

Case Study: Synthesis of Herbicides

Research has shown that derivatives of this compound can be synthesized to produce herbicidal compounds. These derivatives exhibited effective herbicidal activity against several weed species, highlighting their potential use in agricultural applications .

Analytical Applications

Analytical Chemistry Techniques

The compound is also utilized in analytical chemistry for detecting chloronitrobenzenes in environmental samples. Methods such as spectrophotometry have been developed to analyze its presence and concentration, aiding in environmental monitoring efforts.

Case Study: Environmental Monitoring

A method involving zinc reduction of the nitro group followed by spectrophotometric analysis was employed to determine urinary concentrations of chloronitrobenzenes, including this compound. This technique demonstrated high sensitivity and specificity, proving useful for assessing exposure levels in occupational settings .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical | Synthesis of antitubercular agents | Effective against Mycobacterium tuberculosis |

| Agricultural Chemistry | Intermediate for herbicides | Active against various weed species |

| Analytical Chemistry | Detection in environmental samples | High sensitivity in spectrophotometric methods |

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-nitrobenzamide and its derivatives often involves the inhibition of specific enzymes or proteins. For example, some derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . The nitro group plays a crucial role in the binding and inhibition of these enzymes, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

2-Chloro-5-nitrobenzamide: Similar in structure but with the nitro group at the fifth position.

3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine substitutions on the benzene ring.

2-Nitrobenzamide: Lacks the chlorine substitution but retains the nitro group.

Uniqueness: 2-Chloro-3-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity and interactions with biological targets. This positioning can lead to distinct pharmacological and material properties compared to its analogs.

Actividad Biológica

2-Chloro-3-nitrobenzamide is a compound belonging to the benzamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzamides

Benzamides are known for their wide range of biological activities, including analgesic , antidepressant , antiemetic , and antipsychotic effects. The general mechanism of action involves interactions through hydrogen bonding and hydrophobic interactions with various biological targets, influencing multiple biochemical pathways.

Target Interactions

This compound interacts primarily with proteins and enzymes involved in cellular processes. The presence of the nitro group enhances its reactivity and potential for binding to biological targets, which can lead to significant pharmacological effects.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways, particularly those related to:

- Cell signaling

- Enzyme inhibition

- Protein interactions

These pathways are crucial for understanding the therapeutic potential of this compound in various diseases.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance:

- Compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation .

- In vitro assays demonstrated that these compounds could effectively bind to DNA and inhibit replication, similar to established chemotherapeutics like cisplatin .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of benzamide derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The activity is often enhanced when these compounds are used in complex forms with metal ions, indicating a synergistic effect that increases their efficacy against resistant strains .

Case Studies

- Cell Viability Assays : In a study assessing the cytotoxic effects of this compound on A549 lung cancer cells, it was found that the compound significantly reduced cell viability under oxidative stress conditions. This effect was measured using MTT assays, demonstrating a clear dose-dependent response .

- Oxidative Stress Studies : Another investigation evaluated the impact of this compound on glutathione levels and catalase activity in treated cells. The results indicated that the compound could modulate oxidative stress markers, suggesting a potential protective role against cellular damage .

Research Findings Summary Table

Propiedades

IUPAC Name |

2-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTHIYUTPYYKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443390 | |

| Record name | 2-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117054-76-9 | |

| Record name | 2-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.